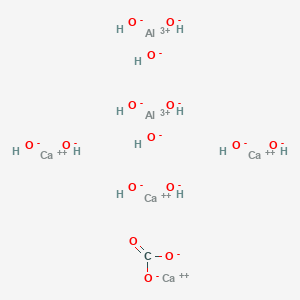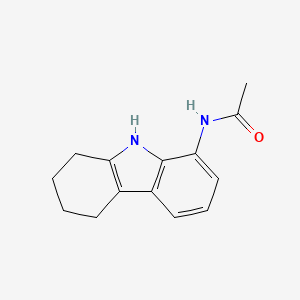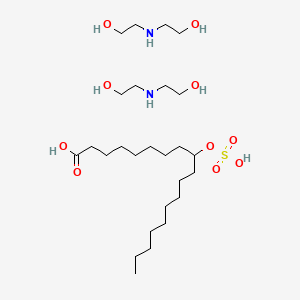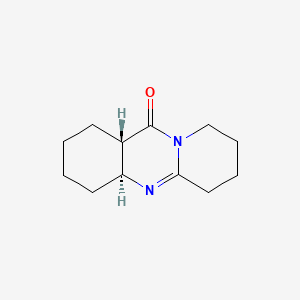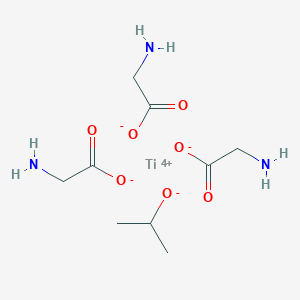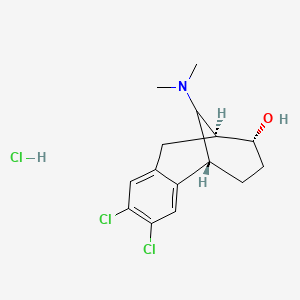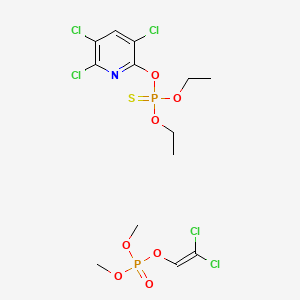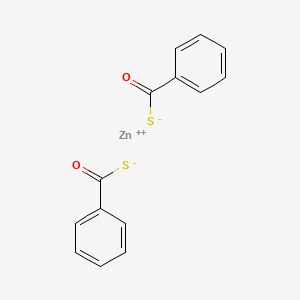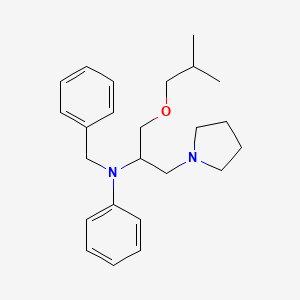
1-Pyrrolidineethanamine, alpha-((2-methylpropoxy)methyl)-N-phenyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a methoxypropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl group and the methoxypropyl chain. Reagents such as benzyl chloride, 2-methylpropyl bromide, and pyrrolidine are often employed. The reactions are usually carried out under controlled temperatures and with specific catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, continuous flow reactors and batch reactors are employed. The process involves precise control of reaction parameters such as temperature, pressure, and pH. Solvent extraction, crystallization, and chromatography are used for the purification of the final product. Scaling up from laboratory synthesis to industrial production requires optimization of each step to maintain efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: : Often leads to the formation of oxides or hydroxylated derivatives.
Reduction: : Can result in the reduction of double bonds or other functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted anilines, pyrrolidine derivatives, and methoxypropyl compounds, depending on the specific reaction pathway and reagents used.
Applications De Recherche Scientifique
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a ligand in receptor-binding assays.
Medicine: : Investigated for its pharmacological properties, including possible therapeutic applications.
Industry: : Utilized in the production of specialty chemicals and as a potential additive in various formulations.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, which may include enzymes, receptors, or ion channels. The exact mechanism involves the binding of the compound to these targets, altering their activity and leading to various biochemical responses. Pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
Compared to other similar compounds, N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline stands out due to its unique combination of structural elements, which confer specific chemical properties and biological activities.
List of Similar Compounds
N-Benzyl-N-(3-pyrrolidinyl)-aniline
N-[1-(Methoxypropyl)-3-pyrrolidinyl]-N-(phenylmethyl)aniline
N-Benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidinyl]aniline
This compound’s distinctive features and versatile applications make it a significant subject of study in various fields.
Propriétés
Numéro CAS |
49571-04-2 |
|---|---|
Formule moléculaire |
C24H34N2O |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(18-25-15-9-10-16-25)26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 |
Clé InChI |
PNIJGKVOHIQFBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(CN1CCCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxy-2-nitrophenyl)azo]acetoacetanilide](/img/structure/B15347089.png)
